N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the Carboxamide Group: This can be done through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-2-carboxamide
- N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-4-carboxamide
Uniqueness
N-{2-[(3-methylbutanoyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H25N3O3 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-(3-methylbutanoylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H25N3O3/c1-13(2)10-16(22)19-8-9-20-18(24)14-11-17(23)21(12-14)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,22)(H,20,24) |
InChI Key |
UCBMIZRHYUZJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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